molecular formula C10H16O3 B14598144 3-(1-Hydroxyhex-2-EN-1-YL)oxolan-2-one CAS No. 61097-30-1

3-(1-Hydroxyhex-2-EN-1-YL)oxolan-2-one

Cat. No.: B14598144
CAS No.: 61097-30-1
M. Wt: 184.23 g/mol
InChI Key: BJOKEJFYKBPUQP-UHFFFAOYSA-N
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Description

3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a hydroxyhexenyl group attached to an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one typically involves the reaction of hex-2-en-1-ol with oxalyl chloride to form an intermediate, which is then cyclized to produce the desired oxolanone derivative. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxy and oxolanone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-piperidin-1-ylethyl)oxolan-2-one
  • 3-(piperazin-1-yl)oxolan-2-one dihydrochloride
  • Butyrolactone

Uniqueness

3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one is unique due to the presence of the hydroxyhexenyl group, which imparts distinct chemical and biological properties. This differentiates it from other oxolanone derivatives, which may lack this functional group and therefore exhibit different reactivity and applications .

Properties

CAS No.

61097-30-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-(1-hydroxyhex-2-enyl)oxolan-2-one

InChI

InChI=1S/C10H16O3/c1-2-3-4-5-9(11)8-6-7-13-10(8)12/h4-5,8-9,11H,2-3,6-7H2,1H3

InChI Key

BJOKEJFYKBPUQP-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(C1CCOC1=O)O

Origin of Product

United States

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